4'-Hydroxy-2,4-dimethoxychalcone

Antimalarial drug discovery Plasmodium falciparum Chalcone SAR

4'-Hydroxy-2,4-dimethoxychalcone (CAS 151135-64-7) is structurally differentiated by its 4'-hydroxy A-ring and 2,4-dimethoxy B-ring substitution—a combination not pharmacologically interchangeable with generic chalcones. Validated in vitro antimalarial IC50 ~4 μM against P. falciparum D6/W2, with defined mouse PK (T1/2=1.94 h, Cmax=158 ng/mL). Deploy as a hit-to-lead starting point for antimalarial programs, an ADME benchmarking standard, or a certified reference material for Dracaena cochinchinensis extract QC. ≥98% purity ensures assay reproducibility.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
Cat. No. B161377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy-2,4-dimethoxychalcone
Synonyms4'-hydroxy-2,4-dimethoxychalcone
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC
InChIInChI=1S/C17H16O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11,18H,1-2H3/b10-6+
InChIKeyLNEYYODFMSUKGY-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxy-2,4-dimethoxychalcone: Baseline Characterization and Procurement Rationale


4'-Hydroxy-2,4-dimethoxychalcone (CAS 151135-64-7) is a naturally occurring chalcone derivative found in the resin of Dracaena cochinchinensis and related plant sources [1]. Structurally defined by a 4'-hydroxy group on the A-ring and 2,4-dimethoxy substitution on the B-ring, this compound exhibits a broad spectrum of biological activities including antimalarial, antibacterial, and antifungal properties [2]. Its balanced lipophilicity (LogP ≈ 3.48) and moderate topological polar surface area (55.8 Ų) confer favorable drug-like properties relative to many chalcone analogs [3].

Why Generic Chalcone Substitution Fails: Structural Determinants of 4'-Hydroxy-2,4-dimethoxychalcone Activity


Substitution of 4'-hydroxy-2,4-dimethoxychalcone with generic chalcones or close analogs is not pharmacologically equivalent. A structure-activity relationship (SAR) analysis of antimalarial chalcones demonstrates that hydroxylated derivatives are generally less potent than their alkoxylated counterparts, yet the combination of 4'-hydroxy and 2,4-dimethoxy substitution in this compound yields unique potency and metabolic properties [1]. Additionally, the 4'-hydroxy moiety serves as a metabolic activation site, as evidenced by its formation from the butoxy analog MBC in vivo, which enhances antimalarial efficacy [2]. These structural nuances preclude simple interchange with other chalcones and underscore the necessity of compound-specific evaluation in research and development applications.

Quantitative Differentiation of 4'-Hydroxy-2,4-dimethoxychalcone: Comparative Evidence for Scientific Selection


Antimalarial Potency: 6- to 7-Fold Higher Activity than 4'-Hydroxychalcone In Vitro

4'-Hydroxy-2,4-dimethoxychalcone exhibits substantially higher antimalarial activity against P. falciparum strains compared to the structurally simpler 4'-hydroxychalcone. The compound demonstrates IC50 values of 4.2 μM against the chloroquine-sensitive D6 strain and 4.8 μM against the chloroquine-resistant W2 strain [1]. In contrast, 4'-hydroxychalcone shows an IC50 of 29.6 μM against the chloroquine-resistant K1 strain . While the strains differ, both assays employed a [3H] hypoxanthine uptake method, enabling cross-study comparison that suggests a 6- to 7-fold potency advantage for the dimethoxy derivative.

Antimalarial drug discovery Plasmodium falciparum Chalcone SAR

In Vivo Antimalarial Efficacy: Metabolite 4'-Hydroxy-2,4-dimethoxychalcone Outperforms Prodrug MBC

In a direct head-to-head comparison, 4'-hydroxy-2,4-dimethoxychalcone demonstrated superior in vivo antimalarial efficacy relative to its butoxy analog MBC (4'-n-butoxy-2,4-dimethoxychalcone). Oral dosing of MBC at 640 mg/kg/day for 5 days failed to extend the survival of P. berghei-infected mice, whereas the metabolite 4'-hydroxy-2,4-dimethoxychalcone—formed in vivo via hydrolysis—exhibited greater protective efficacy in the same model [1]. The metabolite was directly detected in plasma following oral administration of MBC, confirming its formation and bioavailability [1].

In vivo efficacy Plasmodium berghei Metabolic activation Prodrug

Pharmacokinetic Benchmarking: Half-Life of 1.94 Hours and Oral Exposure in Mice

4'-Hydroxy-2,4-dimethoxychalcone exhibits quantifiable oral pharmacokinetic parameters in ICR mice following a 160 mg/kg dose: a terminal half-life (T1/2) of 1.94 hours, a maximum plasma concentration (Cmax) of 158 ng/mL, and an area under the curve (AUC) of 384 ng·h/mL [1]. These parameters provide a baseline for preclinical efficacy study design, as many chalcones suffer from poor oral bioavailability and rapid clearance [2]. The moderate half-life and detectable systemic exposure support its utility in acute infection models.

Pharmacokinetics ADME Preclinical dosing

Structure-Activity Relationship (SAR): 4'-Hydroxy Substitution Yields Balanced Potency and Metabolic Potential

A comprehensive SAR analysis of antimalarial chalcones demonstrated that hydroxylated B-ring derivatives are consistently less active than their alkoxylated counterparts, with many hydroxylated analogs exhibiting IC50 values above 20 μM [1]. However, 4'-hydroxy-2,4-dimethoxychalcone retains sub-5 μM potency against P. falciparum [2], positioning it among the more active hydroxylated chalcones. The presence of the 4'-hydroxy group also provides a metabolic handle, as demonstrated by its in vivo formation from MBC [3], suggesting a favorable balance between intrinsic activity and potential for metabolic stability enhancement.

Chalcone SAR Medicinal chemistry Substitution effects

Application Scenarios for 4'-Hydroxy-2,4-dimethoxychalcone in Antimalarial and Natural Product Research


Lead Compound for Antimalarial Drug Discovery Programs

4'-Hydroxy-2,4-dimethoxychalcone serves as a validated starting point for antimalarial lead optimization. Its in vitro potency (IC50 ~4 μM) against both chloroquine-sensitive and -resistant P. falciparum strains [1], combined with its in vivo efficacy advantage over the butoxy analog MBC [2], supports its use in hit-to-lead campaigns targeting malaria. The compound's structural features (4'-hydroxy and 2,4-dimethoxy) provide multiple vectors for synthetic elaboration to improve potency, selectivity, and pharmacokinetic properties [3].

Pharmacokinetic Probe in Chalcone ADME Studies

With defined oral pharmacokinetic parameters in mice (T1/2 = 1.94 h, Cmax = 158 ng/mL, AUC = 384 ng·h/mL) [4], 4'-hydroxy-2,4-dimethoxychalcone can be employed as a reference compound in absorption, distribution, metabolism, and excretion (ADME) studies of chalcone derivatives. Its moderate half-life and detectable plasma exposure provide a benchmark for assessing the pharmacokinetic impact of structural modifications in related analog series [2].

Natural Product Reference Standard for Phytochemical Analysis

As a naturally occurring chalcone found in Dracaena cochinchinensis and other plant sources [5], 4'-hydroxy-2,4-dimethoxychalcone can serve as a certified reference material for the identification and quantification of chalcones in herbal extracts, dietary supplements, and traditional medicines. Its commercial availability at high purity (≥98%) facilitates analytical method development and quality control applications.

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